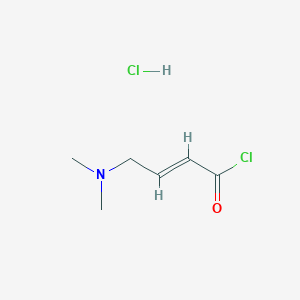

(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

Cat. No. B2795561

Key on ui cas rn:

1055943-40-2

M. Wt: 184.06

InChI Key: FPAHELIXMHBDLQ-BJILWQEISA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07126025B2

Procedure details

A 1 L multi-neck flask equipped with agitator, thermometer, addition funnel, and nitrogen protection is charged with acetonitrile (0.67 kg, 0.85 L) followed by adding dimethylformamide (0.00086 kg, 0.91 mL, d=0.944 g/mL). At ambient temperature, is added 4-dimethylaminocrotonic acid hydrochloride (0.0709 kg) and the mixture stirred until homogeneous. Cool the reaction mixture to (0–10° C.) and add oxalyl chloride (0.0473 kg, 0.0325 L, d=1.45 g/mL) dropwise over (20 minutes) at (0–10° C.) followed by a rinse with acetonitrile (0.02 kg, 0.03 L). The temperature (0–10° C.) is maintained for about (20 minutes). The temperature of the reaction mixture is adjusted to (22–26° C.) over (20 minutes) and maintained over (2 hours). The temperature of reaction mixture is adjusted to (40–45° C.) and held for about (5 minutes). Cool the light suspension to about (20–25° C.) and check for reaction completion by high-pressure liquid chromatography (HPLC). The reaction is complete when there is ≦15% of the starting material (4-dimethylaminocrotonic acid hydrochloride) present and/or ≦2% of oxalyl chloride (detected as the dimethyl oxalate).

[Compound]

Name

starting material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(#N)C.[ClH:4].[CH3:5][N:6]([CH3:13])[CH2:7]/[CH:8]=[CH:9]/[C:10](O)=[O:11].C(Cl)(=O)C([Cl:17])=O.C(OC)(=O)C(OC)=O>CN(C)C=O>[ClH:17].[CH3:5][N:6]([CH3:13])[CH2:7][CH:8]=[CH:9][C:10]([Cl:4])=[O:11] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.85 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0.0709 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CN(C/C=C/C(=O)O)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.0325 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Four

[Compound]

|

Name

|

starting material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)OC)(=O)OC

|

Step Seven

|

Name

|

|

|

Quantity

|

0.91 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred until homogeneous

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 L multi-neck flask equipped with agitator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer, addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to (0–10° C.)

|

WASH

|

Type

|

WASH

|

|

Details

|

a rinse with acetonitrile (0.02 kg, 0.03 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature (0–10° C.) is maintained for about (20 minutes)

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to (22–26° C.) over (20 minutes)

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained over (2 hours)

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The temperature of reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is adjusted to (40–45° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held for about (5 minutes)

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the light suspension to about (20–25° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

check for reaction completion by high-pressure liquid chromatography (HPLC)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.CN(CC=CC(=O)Cl)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |